9,11-去氢可的松

描述

Delta 9,11-canrenone is an intermediate in the preparation of steroidal aldosterone blockers . It is related to Canrenone, which is a steroidal antimineralocorticoid of the spirolactone group used as a diuretic in Europe . Canrenone is mainly used as a diuretic and has been found to be effective in the treatment of hirsutism in women .

Molecular Structure Analysis

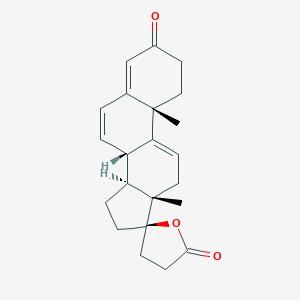

The molecular formula of Delta 9,11-canrenone is C22H26O3 . Unfortunately, the search results do not provide a detailed analysis of the molecular structure of Delta 9,11-canrenone.Physical And Chemical Properties Analysis

Delta 9,11-canrenone is a solid substance with a light yellow to light brown color . It has a melting point of >121°C (dec.) and a predicted boiling point of 560.7±50.0 °C . The predicted density is 1.21±0.1 g/cm3 . It is soluble in chloroform, dichloromethane, ethyl acetate, and methanol .科学研究应用

生物技术酶生产

9,11-去氢可的松已被研究用于其在生物技术应用中的潜力,特别是在生产如3-酮类固醇-Δ1-脱氢酶 (KstD) 等酶方面。 这种酶对于类固醇药物修饰至关重要,9,11-去氢可的松可以作为KstD的底物,促进高活性酶的生产,用于工业应用 .

抗增殖剂在癌症研究中的应用

研究探讨了合成与9,11-去氢可的松结构相似的9,11-去氢雌酮衍生物,作为潜在的抗增殖剂。 这些化合物对各种癌细胞系显示出细胞毒性,表明9,11-去氢可的松可能是开发新型癌症治疗方法的宝贵化合物 .

内分泌系统研究

9,11-去氢可的松与可的松密切相关,可的松是一种已知的醛固酮拮抗剂。 它已被用于研究以了解醛固酮对人体盐水平衡的影响,这对于治疗高血压和水肿等疾病至关重要 .

微生物转化研究

9,11-去氢可的松可用于微生物转化研究,以了解和增强微生物反应的区域选择性和立体选择性。 这在药物化学领域中尤为重要,用于修饰类固醇中间体 .

作用机制

Target of Action

Delta 9,11-Canrenone, also known as 3AC47AUW33, is a steroidal antimineralocorticoid . Its primary targets are mineralocorticoid receptors (MRs), which play a crucial role in regulating electrolyte balance and blood pressure .

Mode of Action

Delta 9,11-Canrenone acts as an antagonist to MRs . By binding to these receptors, it prevents the action of mineralocorticoids, hormones that promote the absorption of sodium and water in the kidneys. This interaction results in a diuretic effect, leading to increased excretion of water and sodium, and decreased excretion of potassium .

Biochemical Pathways

It is known to interfere with the renin-angiotensin-aldosterone system (raas), a hormone system that regulates blood pressure and fluid balance . By blocking the action of aldosterone on MRs, Delta 9,11-Canrenone disrupts the normal function of this system, leading to its diuretic and antihypertensive effects .

Pharmacokinetics

The pharmacokinetics of Delta 9,11-Canrenone involve absorption, distribution, metabolism, and excretion (ADME). After oral administration, the compound is absorbed into the bloodstream . It is then distributed throughout the body, binding to MRs in target tissues . The compound is metabolized in the liver, and the metabolites, along with the unchanged drug, are excreted in the urine . The half-life of elimination was found to be 4.9±1.8 hours (i.v.) and 3.9±1.2 hours (p.o.) .

Result of Action

The molecular and cellular effects of Delta 9,11-Canrenone’s action primarily involve its diuretic and antihypertensive effects. By blocking the action of aldosterone on MRs, it increases the excretion of sodium and water and decreases the excretion of potassium . This leads to a decrease in blood volume and blood pressure. Additionally, by preventing potassium loss, it helps maintain normal heart rhythms .

Action Environment

Environmental factors can influence the action, efficacy, and stability of Delta 9,11-Canrenone. For instance, factors such as diet (especially sodium and potassium intake), hydration status, and co-administration with other medications can affect its diuretic and antihypertensive effects . Furthermore, individual patient factors, such as kidney function and genetic variations in MRs or metabolic enzymes, can also influence the drug’s action .

实验室实验的优点和局限性

The advantages of using delta 9,11-canrenone in lab experiments include its relatively low cost and its availability in a variety of forms. In addition, it is relatively stable and can be stored for long periods of time. The main limitation of delta 9,11-canrenone is that it is not soluble in water, making it difficult to use in some experiments.

未来方向

Future research on delta 9,11-canrenone may focus on its potential therapeutic applications in humans. In particular, further studies may be conducted to explore its potential use in the treatment of metabolic disorders and inflammatory conditions. Additionally, further studies may be conducted to explore its potential use in the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease. Finally, further studies may be conducted to explore its potential use as an antioxidant and anti-cancer agent.

合成方法

Delta 9,11-canrenone can be synthesized in the laboratory through a variety of methods. One method involves the reaction of a ketone with a Grignard reagent, followed by oxidation with chromium trioxide. Another method involves the reaction of a ketone with a lithium aluminum hydride, followed by oxidation with chromium trioxide. In both cases, the final product is a racemic mixture of the two enantiomers of delta 9,11-canrenone.

生化分析

Biochemical Properties

Delta 9,11-Canrenone interacts with various enzymes, proteins, and other biomolecules. It is reportedly more potent as an antimineralocorticoid relative to spironolactone, but is considerably less potent and effective as an antiandrogen . The compound’s role in biochemical reactions is primarily related to its antimineralocorticoid activity .

Cellular Effects

Delta 9,11-Canrenone has significant effects on various types of cells and cellular processes. It influences cell function by acting as an antimineralocorticoid . This can impact cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been found to be effective in the treatment of hirsutism in women .

Molecular Mechanism

The molecular mechanism of action of Delta 9,11-Canrenone involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As an antimineralocorticoid, it binds to mineralocorticoid receptors, blocking their activity .

属性

IUPAC Name |

(8S,10R,13S,14S,17R)-10,13-dimethylspiro[2,8,12,14,15,16-hexahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26O3/c1-20-9-5-15(23)13-14(20)3-4-16-17(20)6-10-21(2)18(16)7-11-22(21)12-8-19(24)25-22/h3-4,6,13,16,18H,5,7-12H2,1-2H3/t16-,18+,20+,21+,22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCNZISFQKMPWRJ-DOYHNPMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1C=CC3C2=CCC4(C3CCC45CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1C=C[C@@H]3C2=CC[C@]4([C@H]3CC[C@@]45CCC(=O)O5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10469189 | |

| Record name | (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

95716-71-5 | |

| Record name | Pregna-4,6,9(11)-triene-21-carboxylic acid, 17-hydroxy-3-oxo-, γ-lactone, (17α)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=95716-71-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | delta9-11-Canrenone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0095716715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (8S,10R,13S,14S,17R)-10,13-Dimethyl-1,8,10,12,13,14,15,16-octahydro-5'H-spiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-3,5'(2H)-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10469189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .DELTA.9-11-CANRENONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3AC47AUW33 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(8R,9S,13S,14S,17S)-3-methoxy-13-methyl-17-(oxan-2-yloxy)-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one](/img/structure/B139287.png)

![Methyl 1-methylhexahydropyrrolo[3,4-b]pyrrole-5(1H)-carboxylate](/img/structure/B139298.png)

![Ethanone, 1-bicyclo[2.2.1]hept-2-yl-, endo-(-)-(9CI)](/img/structure/B139303.png)

![Ethyl 2,3-dihydroimidazo[2,1-b][1,3]thiazole-6-carboxylate](/img/structure/B139332.png)